2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
Overview
Description
The compound “2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt” is a complex organic molecule. It likely contains a bipyridinyl core (a structure with two pyridine rings), a chloro group (a chlorine atom), a methyl group (a carbon atom bonded to three hydrogen atoms), and a formic acid salt group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipyridinyl core, the introduction of the methyl group, and the addition of the chloro group. The exact synthesis process would depend on the specific locations of these groups on the molecule .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridinyl core would likely contribute to the rigidity and planarity of the molecule, while the chloro, methyl, and formic acid salt groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. For example, the chloro group might make it susceptible to nucleophilic substitution reactions, while the formic acid salt group could potentially participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chloro, methyl, and formic acid salt groups could affect these properties in various ways .Scientific Research Applications
Photocatalytic CO2 Reduction
Research has demonstrated the effectiveness of bipyridinium salts, including derivatives similar to the specified compound, in the photocatalytic reduction of CO2 to formic acid. These compounds act as electron carriers in systems consisting of water-soluble zinc porphyrin and formate dehydrogenase, indicating their potential in harnessing visible light for CO2 conversion into useful chemicals (Ikeyama & Amao, 2018).
Catalysis
In catalysis, bipyridinium salts are used to facilitate the interconversion between formic acid and H2/CO2, serving both as CO2 fixation and H2 storage materials. This application underscores their role in sustainable energy solutions, particularly in hydrogen storage and release systems (Himeda, Miyazawa, & Hirose, 2011).
Drug Delivery Systems
A study on the synthesis of a metal-organic framework (MOF) using bipyridine and formic acid highlights the potential of these compounds in drug delivery applications. The MOF demonstrated efficient loading and pH-sensitive release of 5-fluorouracil, a chemotherapeutic agent, indicating the utility of such frameworks in controlled drug release (Wang et al., 2020).
Material Science
In material science, bipyridinium salts contribute to the development of conjugated microporous polymers for the dehydrogenation of formic acid, showcasing their use in creating materials that can efficiently generate hydrogen, a clean energy carrier (Broicher et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(1-methylpiperidin-4-yl)pyridine;formic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.CH2O2/c1-14-6-3-9(4-7-14)10-2-5-13-11(12)8-10;2-1-3/h2,5,8-9H,3-4,6-7H2,1H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUXIJXSPENKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=NC=C2)Cl.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361115-82-3 | |
Record name | Formic acid, compd. with 2-chloro-4-(1-methyl-4-piperidinyl)pyridine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361115-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.